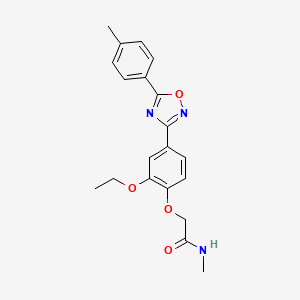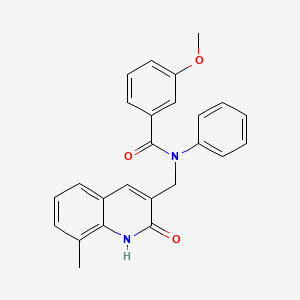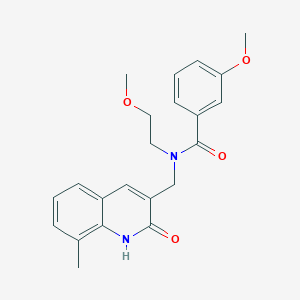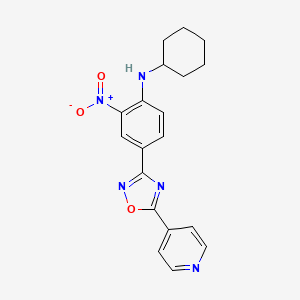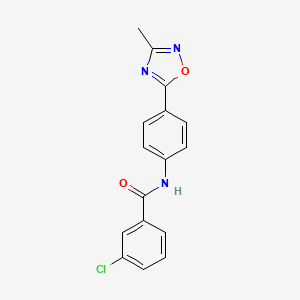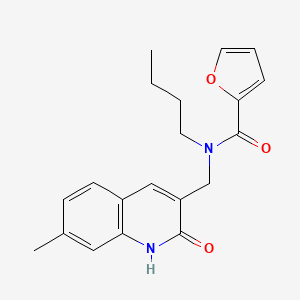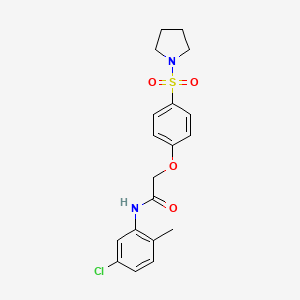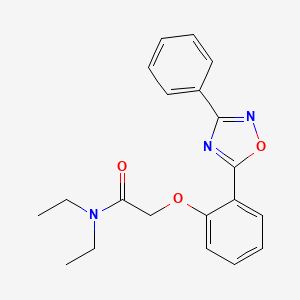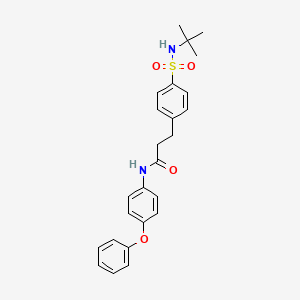
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential in treating various types of cancer.
Wirkmechanismus
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide prevents the expression of genes that are essential for cancer cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for BRD4, with minimal off-target effects. In animal studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide has been well-tolerated and has demonstrated significant anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide is its high selectivity for BRD4, which makes it a useful tool for studying the role of this protein in cancer biology. However, one limitation is that its potency may vary depending on the cellular context, making it important to carefully optimize experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide. One area of interest is in developing combination therapies that include 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide, as it has shown synergistic effects with other cancer drugs. Another direction is in exploring the use of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide in combination with immunotherapy, as it has been shown to enhance the anti-tumor immune response. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide and to identify potential biomarkers that could be used to predict response to treatment.
Synthesemethoden
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide is synthesized through a series of chemical reactions starting with commercially available starting materials. The synthesis involves the use of various reagents and solvents, including tert-butylsulfonyl chloride, sodium hydride, and dichloromethane. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(4-phenoxyphenyl)propanamide has been extensively studied for its potential in treating various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also demonstrated synergistic effects when used in combination with other cancer drugs.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-25(2,3)27-32(29,30)23-16-9-19(10-17-23)11-18-24(28)26-20-12-14-22(15-13-20)31-21-7-5-4-6-8-21/h4-10,12-17,27H,11,18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSTZVZOXUKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
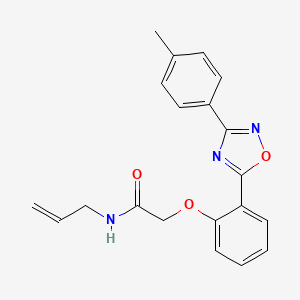
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B7686676.png)
